Lipophilicity Comparison Across Fluorinated and Non-Fluorinated Analogs
The target compound's computed XLogP3 of 2.6 [1] exceeds that of its non-fluorinated parent 4,4-dimethylpentanoic acid (XLogP3 1.8) [2] by +0.8 log units, and surpasses its closest regioisomer 5,5,5-trifluoro-2,2-dimethylpentanoic acid (XLogP3 2.5) [3] by +0.1 log units. The 4-methyl analog 2,2,3-trifluoro-4-methylpentanoic acid exhibits an even lower XLogP3 of 2.2 [4], confirming that the gem-dimethyl substitution at C4 contributes additively to lipophilicity. All XLogP3 values were computed using the same algorithm (XLogP3 3.0, PubChem 2019.06.18 release), enabling direct cross-compound comparison.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4,4-dimethylpentanoic acid (XLogP3 = 1.8); 5,5,5-trifluoro-2,2-dimethylpentanoic acid (XLogP3 = 2.5); 2,2,3-trifluoro-4-methylpentanoic acid (XLogP3 = 2.2); 2,2-difluoro-4,4-dimethylpentanoic acid (XLogP3 = 2.5) |
| Quantified Difference | ΔXLogP3 = +0.8 vs non-fluorinated parent; +0.1 vs regioisomer; +0.4 vs 4-methyl analog; +0.1 vs difluoro analog |
| Conditions | PubChem-computed XLogP3-AA values; algorithm XLogP3 3.0; all values from PubChem 2019.06.18 release or later |
Why This Matters
A +0.8 log unit lipophilicity increase corresponds to an approximately 6.3-fold greater partition coefficient, which directly impacts membrane permeability, metabolic clearance, and off-target binding in drug development programs, making this compound a measurably distinct tool for SAR exploration.
- [1] PubChem CID 105440939. 2,2,3-Trifluoro-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1780925-22-5 (accessed 2026-05-06). View Source
- [2] PubChem CID 14237. 4,4-Dimethylpentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1118-47-4 (accessed 2026-05-06). View Source
- [3] PubChem CID 79426404. 5,5,5-Trifluoro-2,2-dimethylpentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1520419-48-0 (accessed 2026-05-06). View Source
- [4] PubChem CID 87550709. 2,2,3-Trifluoro-4-methylpentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1785109-13-8 (accessed 2026-05-06). View Source
